![molecular formula C22H25N3O3 B5473497 1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5473497.png)
1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 1H-pyrrole ring, which is a five-membered aromatic ring with two double bonds and a nitrogen atom . The pyrrole ring is substituted with acetyl and methyl groups . The compound also contains a spiro[indole-3,3’-piperidin] structure, which is a bicyclic system where the two rings share a single atom .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The 1H-pyrrole ring is a five-membered ring with two carbon-carbon double bonds and a nitrogen atom . The acetyl and methyl groups are attached to the 2 and 4 positions of the pyrrole ring, respectively . The spiro[indole-3,3’-piperidin] structure indicates a bicyclic system where the two rings share a single atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions, while the methyl groups could participate in free radical reactions . The pyrrole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The spiro[indole-3,3’-piperidin] structure could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its structure. It is likely to be a solid at room temperature . Its density is approximately 1.097g/cm3 . The compound has a molecular weight of 179.21600 . It has a boiling point of 346.8ºC at 760mmHg .Safety and Hazards
Eigenschaften
IUPAC Name |
1'-(5-acetyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)-1-methylspiro[indole-3,3'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-13-18(14(2)23-19(13)15(3)26)20(27)25-11-7-10-22(12-25)16-8-5-6-9-17(16)24(4)21(22)28/h5-6,8-9,23H,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYKXRTIGVJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4N(C3=O)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
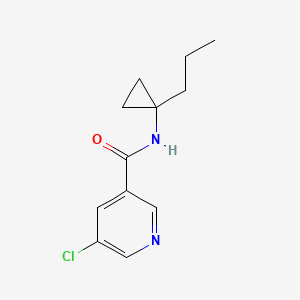
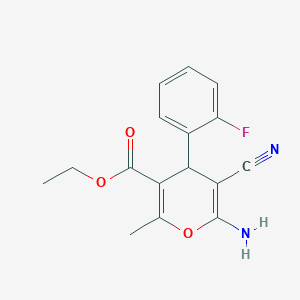
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5473432.png)
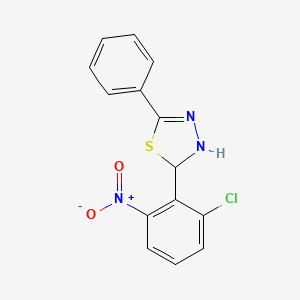
![methyl 3-[(4-methoxybenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5473439.png)
![3-methyl-7-[(2-phenyl-4-quinolinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5473444.png)
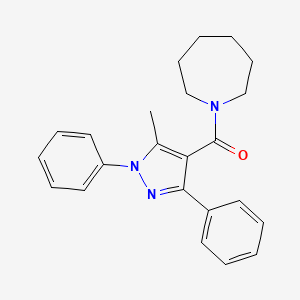
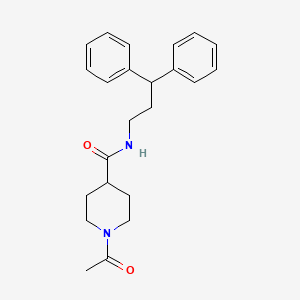
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B5473487.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5473496.png)
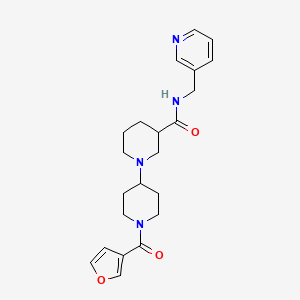
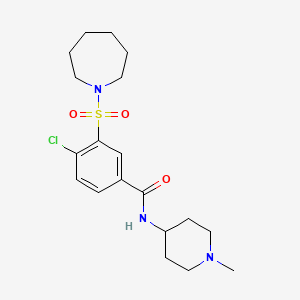
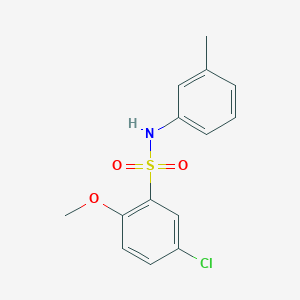
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5473520.png)
